molecular formula C11H15ClO2 B14048056 1-Chloro-2-(diethoxymethyl)benzene

1-Chloro-2-(diethoxymethyl)benzene

Cat. No.: B14048056
M. Wt: 214.69 g/mol
InChI Key: BVAOFFFFYDZUNU-UHFFFAOYSA-N
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Description

2-Chlorobenzaldehyde diethyl acetal is an organic compound that belongs to the class of acetals. Acetals are formed by the reaction of an aldehyde or ketone with two equivalents of an alcohol. This compound is characterized by the presence of a chlorinated benzene ring and two ethoxy groups attached to the same carbon atom.

Preparation Methods

The synthesis of 2-chlorobenzaldehyde diethyl acetal typically involves the reaction of 2-chlorobenzaldehyde with ethanol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then reacts with another molecule of ethanol to form the acetal. The reaction conditions often require the removal of water to drive the equilibrium towards the formation of the acetal .

Chemical Reactions Analysis

2-Chlorobenzaldehyde diethyl acetal can undergo various chemical reactions, including:

Scientific Research Applications

2-Chlorobenzaldehyde diethyl acetal is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 2-chlorobenzaldehyde diethyl acetal involves its ability to form stable acetals, which can protect aldehyde groups from unwanted reactions. The formation of the acetal involves the nucleophilic addition of ethanol to the carbonyl group of 2-chlorobenzaldehyde, followed by the elimination of water .

Comparison with Similar Compounds

2-Chlorobenzaldehyde diethyl acetal can be compared with other acetals such as:

    2-Chlorobenzaldehyde dimethyl acetal: Similar structure but with methyl groups instead of ethyl groups.

    Benzaldehyde diethyl acetal: Lacks the chlorine substituent on the benzene ring.

    2-Bromobenzaldehyde diethyl acetal: Contains a bromine atom instead of chlorine

These comparisons highlight the unique properties of 2-chlorobenzaldehyde diethyl acetal, such as its specific reactivity due to the presence of the chlorine atom.

Properties

IUPAC Name

1-chloro-2-(diethoxymethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClO2/c1-3-13-11(14-4-2)9-7-5-6-8-10(9)12/h5-8,11H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVAOFFFFYDZUNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C1=CC=CC=C1Cl)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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